Dimethyl 3-methylphthalate
Overview
Description
Dimethyl 3-methylphthalate is an organic compound with the molecular formula C11H12O4. It is a derivative of phthalic acid, where the phthalic acid is esterified with methanol, and a methyl group is attached to the third carbon of the benzene ring. This compound is a colorless, oily liquid that is soluble in organic solvents but poorly soluble in water .
Mechanism of Action
Target of Action
Similar compounds like dimethyl fumarate have been shown to interact with the nuclear factor (erythroid-derived 2)-like 2 (nrf2) pathway . Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
Both Dimethyl 3-methylphthalate and MMF are believed to up-regulate the Nrf2 pathway . This leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
Phthalates are known to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation pathway for similar compounds like Dimethyl fumarate has been proposed to involve a decreased number of lymphocytes due to apoptosis and activation of the Nrf2-dependent and independent anti-oxidant pathway in the CNS .
Pharmacokinetics
Similar compounds like dimethyl fumarate are mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine after oral intake .
Result of Action
Similar compounds like dimethyl fumarate have been shown to lead to changes in peripheral immune cell composition and function, alteration in cns cell-specific functions, and effect on the blood-brain barrier .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Environmental contamination by phthalates, inclusive of this compound, has been a pressing issue for human and marine health. It is readily released to the environment and could potentially pose harmful risks of exposure on humans. Additionally, pollution of this compound into the environment could also be harmful to micro-organisms and aquatic animals .
Biochemical Analysis
Biochemical Properties
Dimethyl 3-methylphthalate interacts with various enzymes and proteins in biochemical reactions . For instance, a basidiomycetous yeast, Trichosporon DMI-5-1, has been found to degrade this compound into respective monomethyl phthalate or phthalic acid . The enzymes involved in this process are highly substrate-specific .
Cellular Effects
The effects of this compound on cells and cellular processes are complex and varied. It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves a series of hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with various transporters or binding proteins, and can affect its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex and varied . It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 3-methylphthalate can be synthesized through the esterification of 3-methylphthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by various Lewis acids, including complexes of titanium, zirconium, or tin. Excess methanol is used to ensure complete conversion, and the remaining methanol is removed by distillation at the end of the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process. The reaction is carried out in large reactors where phthalic anhydride is reacted with methanol in the presence of a catalyst. The reaction mixture is then subjected to distillation to remove excess methanol and other by-products, resulting in the pure ester .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-methylphthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed to produce 3-methylphthalic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Hydrolysis: 3-Methylphthalic acid and methanol.
Reduction: 3-Methylphthalic alcohols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl 3-methylphthalate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It serves as a model compound for studying the metabolism and toxicity of phthalate esters in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to permeate biological membranes.
Comparison with Similar Compounds
Dimethyl phthalate: Similar in structure but lacks the methyl group on the benzene ring.
Diethyl phthalate: Similar ester but with ethyl groups instead of methyl groups.
Dibutyl phthalate: Similar ester but with butyl groups instead of methyl groups.
Uniqueness: Dimethyl 3-methylphthalate is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological interactions. This structural difference can affect its solubility, permeability, and metabolic pathways compared to other phthalate esters .
Properties
IUPAC Name |
dimethyl 3-methylbenzene-1,2-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7-5-4-6-8(10(12)14-2)9(7)11(13)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYOORDPNRFQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601334438 | |
Record name | Dimethyl 3-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21483-46-5 | |
Record name | Dimethyl 3-methylphthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021483465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyl 3-methylphthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601334438 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYL 3-METHYLPHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87T4D4N9E3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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